molecular formula C22H25N3O2 B11337197 (3,5-Dimethyl-1-benzofuran-2-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone

(3,5-Dimethyl-1-benzofuran-2-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone

Cat. No.: B11337197
M. Wt: 363.5 g/mol
InChI Key: BBZFBQRGCAFYCN-UHFFFAOYSA-N
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Description

1-(3,5-DIMETHYL-1-BENZOFURAN-2-CARBONYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE is a complex organic compound that features a benzofuran core, a pyridine moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-DIMETHYL-1-BENZOFURAN-2-CARBONYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized via cyclization reactions involving phenols and aldehydes under acidic conditions.

    Attachment of the Carbonyl Group: The carbonyl group is introduced through acylation reactions, often using acyl chlorides or anhydrides.

    Formation of the Piperazine Ring: The piperazine ring is synthesized through nucleophilic substitution reactions involving ethylenediamine and appropriate alkyl halides.

    Coupling with Pyridine Moiety: The final step involves coupling the benzofuran-carbonyl intermediate with the pyridine-ethyl-piperazine fragment, typically using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-DIMETHYL-1-BENZOFURAN-2-CARBONYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(3,5-DIMETHYL-1-BENZOFURAN-2-CARBONYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is used in studies exploring its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: It serves as a building block in the synthesis of more complex organic molecules used in various industries.

Mechanism of Action

The mechanism of action of 1-(3,5-DIMETHYL-1-BENZOFURAN-2-CARBONYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran core and pyridine moiety are crucial for binding to these targets, while the piperazine ring modulates the compound’s overall activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-DIMETHYL-1-BENZOFURAN-2-CARBONYL)-4-[2-(PYRIDIN-3-YL)ETHYL]PIPERAZINE
  • 1-(3,5-DIMETHYL-1-BENZOFURAN-2-CARBONYL)-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE

Uniqueness

1-(3,5-DIMETHYL-1-BENZOFURAN-2-CARBONYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE is unique due to its specific substitution pattern on the benzofuran and pyridine rings, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C22H25N3O2

Molecular Weight

363.5 g/mol

IUPAC Name

(3,5-dimethyl-1-benzofuran-2-yl)-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C22H25N3O2/c1-16-6-7-20-19(15-16)17(2)21(27-20)22(26)25-13-11-24(12-14-25)10-8-18-5-3-4-9-23-18/h3-7,9,15H,8,10-14H2,1-2H3

InChI Key

BBZFBQRGCAFYCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)N3CCN(CC3)CCC4=CC=CC=N4

Origin of Product

United States

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